molecular formula C11H15Br2NO B13252831 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13252831
M. Wt: 337.05 g/mol
InChI Key: GGUOJUFGDMKEOM-UHFFFAOYSA-N
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Description

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H15Br2NO and a molecular weight of 337.05 . This compound is characterized by the presence of a dibromophenyl group attached to an amino alcohol structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves several steps:

    Synthetic Routes: The compound can be synthesized by reacting 3,4-dibromobenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The dibromophenyl group allows for substitution reactions where the bromine atoms can be replaced by other functional groups using nucleophiles such as amines or thiols.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its dibromophenyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15Br2NO

Molecular Weight

337.05 g/mol

IUPAC Name

1-[(3,4-dibromophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15Br2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

GGUOJUFGDMKEOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)Br)Br)O

Origin of Product

United States

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